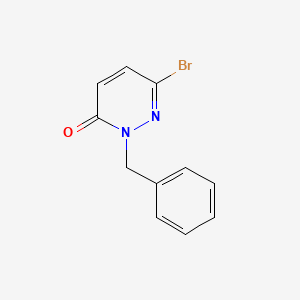

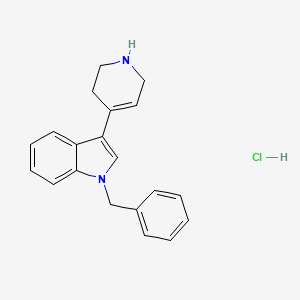

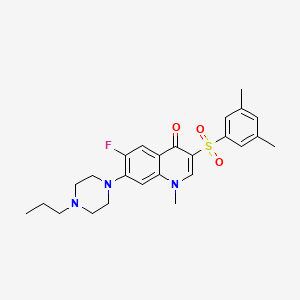

![molecular formula C20H21NO3S2 B2766313 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 2034567-11-6](/img/structure/B2766313.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide, also known as BTSA1, is a small molecule inhibitor that targets the protein BAX. BAX is a pro-apoptotic protein that plays a crucial role in programmed cell death. BTSA1 has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Transition-Metal-Free Synthesis : A novel synthetic approach was developed for [1]benzothieno[2,3-b]quinolines via a transition-metal-free [3+3] annulation process. This method utilizes benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes, reacting with nitrobenzene derivatives to form compounds with potential for diverse applications (Nowacki & Wojciechowski, 2017).

Electrochemical Synthesis : An electrochemical approach was employed for the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This method is highlighted for its mild conditions and high efficiency, showcasing the versatility of sulfonamide derivatives in synthesis (Sharafi-kolkeshvandi et al., 2016).

Applications in Material Science and Catalysis

Nonlinear Optical Materials : Sulfone-substituted thiophene chromophores have been synthesized, showing promising applications in nonlinear optics due to their efficient second-order optical nonlinearities, high thermal stability, and good transparency. This research points towards the potential of such compounds in the development of advanced optical materials (Chou et al., 1996).

Ionic Liquids for Chemical Synthesis : Research into green chemistry has led to the development of a method to produce benzyl phenyl sulfide derivatives using ionic liquids. This represents a highly efficient and environmentally friendly approach to synthesizing important chemicals, highlighting the role of sulfonamide derivatives in facilitating sustainable chemical processes (Wu et al., 2022).

Structural and Mechanistic Insights

Crystal Structure Analysis : Studies on compounds like N-(2,6-Diisopropylphenyl)thioamide have provided insights into molecular assembly and the structural properties of sulfonamide derivatives. Such analyses are crucial for understanding the interaction mechanisms and designing molecules with desired properties (Omondi & Levendis, 2012).

Metalation and Directed Ortho Metalation (DoM) : The role of benzenesulfonamide as a powerful Directed Metalation Group (DMG) was explored, showcasing the potential of arylsulfonamides in heterocyclic synthesis and functional group transformations. This highlights the strategic use of sulfonamide derivatives in complex molecule synthesis (Familoni, 2002).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-15(13-16-14-25-19-10-6-5-9-18(16)19)21-20(22)11-12-26(23,24)17-7-3-2-4-8-17/h2-10,14-15H,11-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVHOCODKBTWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)

![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)